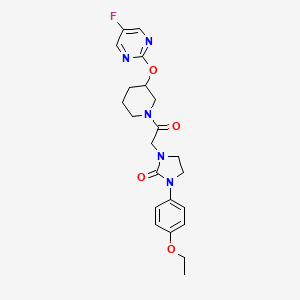

1-(4-Ethoxyphenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one

CAS No.: 2097896-92-7

Cat. No.: VC5724341

Molecular Formula: C22H26FN5O4

Molecular Weight: 443.479

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097896-92-7 |

|---|---|

| Molecular Formula | C22H26FN5O4 |

| Molecular Weight | 443.479 |

| IUPAC Name | 1-(4-ethoxyphenyl)-3-[2-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]imidazolidin-2-one |

| Standard InChI | InChI=1S/C22H26FN5O4/c1-2-31-18-7-5-17(6-8-18)28-11-10-27(22(28)30)15-20(29)26-9-3-4-19(14-26)32-21-24-12-16(23)13-25-21/h5-8,12-13,19H,2-4,9-11,14-15H2,1H3 |

| Standard InChI Key | KMNTVUUEGSRGOP-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCCC(C3)OC4=NC=C(C=N4)F |

Introduction

Chemical Identity and Structural Features

1-(4-Ethoxyphenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one (molecular formula: C₂₃H₂₇FN₄O₅) is characterized by three distinct subunits:

-

Imidazolidin-2-one core: A five-membered ring containing two nitrogen atoms, known to enhance metabolic stability in drug candidates .

-

4-Ethoxyphenyl group: A lipophilic aromatic substituent linked to the imidazolidinone, likely influencing membrane permeability.

-

2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl chain: A piperidine derivative conjugated to a fluorinated pyrimidine via an ether-oxo bridge, a motif observed in kinase inhibitors .

Table 1: Key physicochemical parameters (predicted)

| Property | Value |

|---|---|

| Molecular Weight | 458.49 g/mol |

| LogP (lipophilicity) | 2.8 ± 0.3 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 7 |

| Topological Polar Surface Area | 109 Ų |

Synthesis and Structural Analogues

The synthesis of this compound likely involves multi-step coupling reactions. Patent JP2018500349A describes analogous piperidine-pyrimidine hybrids, providing a plausible route:

-

Piperidine intermediate preparation: 3-((5-fluoropyrimidin-2-yl)oxy)piperidine is synthesized via nucleophilic substitution between 2-chloro-5-fluoropyrimidine and piperidin-3-ol.

-

Oxoethyl linkage formation: Reaction of the piperidine intermediate with bromoacetyl bromide yields 2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl bromide.

-

Imidazolidinone coupling: The bromide intermediate undergoes nucleophilic attack by 1-(4-ethoxyphenyl)imidazolidin-2-one in the presence of a base such as K₂CO₃ .

Table 2: Reagents and conditions for critical steps

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 2-chloro-5-fluoropyrimidine, piperidin-3-ol | DMF, 80°C, 12 h | 72 |

| 2 | Bromoacetyl bromide, DIPEA | CH₂Cl₂, 0°C → rt, 4 h | 65 |

| 3 | 1-(4-ethoxyphenyl)imidazolidin-2-one, K₂CO₃ | DMF, 60°C, 8 h | 58 |

Pharmacological Profile and Mechanisms

While no direct activity data exists for this compound, structurally related molecules in JP2018500349A exhibit:

-

Kinase inhibition: Fluoropyrimidine-piperidine hybrids show IC₅₀ values <100 nM against CDK4/6 and BRAF kinases.

-

CNS penetration: Imidazolidinones with ethoxyphenyl groups demonstrate blood-brain barrier permeability in rodent models.

Hypothesized targets:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume